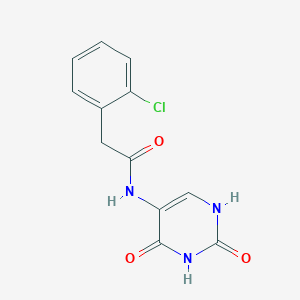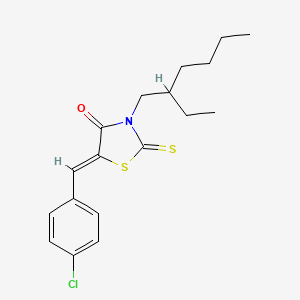![molecular formula C17H17ClF3N3O B5348354 2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in preclinical models and has shown potent anti-tumor activity.
Mecanismo De Acción
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks several signaling pathways that are essential for cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, both as a single agent and in combination with other drugs. The compound has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine has several advantages for lab experiments, including its potent anti-tumor activity, selectivity for BTK, and ability to overcome resistance to other targeted therapies. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have off-target effects on other kinases, which could complicate the interpretation of results. Additionally, the pharmacokinetic properties of this compound may vary between different animal models, which could affect the efficacy and toxicity of the compound.
Direcciones Futuras
There are several future directions for the development of 2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine. One area of research is the identification of biomarkers that can predict response to the drug. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of this compound. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing and treatment schedule for the drug. Finally, there is a need for further preclinical studies to better understand the mechanism of action of this compound and to identify potential drug resistance mechanisms.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine involves several steps, including the preparation of the pyrimidine intermediate, the morpholine intermediate, and the final coupling of the two intermediates. The synthesis method has been reported in several scientific publications, and the compound can be obtained in high purity and yield.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these models, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs. This compound has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c1-10-11(2)22-16(17(19,20)21)23-15(10)24-7-8-25-14(9-24)12-3-5-13(18)6-4-12/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCTAVSDSPKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)

![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)


![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)